molecular formula C11H12F3NO2 B1371689 2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid CAS No. 1214098-81-3

2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid

Cat. No.: B1371689
CAS No.: 1214098-81-3
M. Wt: 247.21 g/mol
InChI Key: VOINSBLLXKDEJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid is a synthetic, non-proteinogenic amino acid with the molecular formula C11H12F3NO2 and a molecular weight of 247.21 g/mol . This compound is characterized by a butanoic acid backbone substituted with an amino group at the 2-position and a 4-(trifluoromethyl)phenyl moiety at the 4-position. The presence of the trifluoromethyl group is a key structural feature, known to enhance lipid solubility, metabolic stability, and membrane permeability, making it a valuable analogue of natural lipophilic amino acids like phenylalanine in research settings . Researchers are exploring this compound and its structural relatives for their potential in medicinal chemistry. Analogues within this class of 2-amino-4-phenylbutanoic acid derivatives have been investigated for their enzyme-inhibiting properties, particularly targeting enzymes in the kynurenine pathway such as kynureninase and kynurenine-3-hydroxylase . Modulation of this pathway is a recognized research avenue for studying neurodegenerative conditions, including Huntington's chorea, Alzheimer's disease, and Parkinson's disease . Furthermore, structurally similar compounds featuring a trifluoromethylphenyl group and the 3-aminobutanoic acid backbone are critical intermediates in the synthesis of pharmaceutical agents such as sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for managing type II diabetes . This highlights the value of this chemical scaffold in developing therapeutic molecules. The primary value of this compound for researchers lies in its utility as a building block for drug discovery and development, a probe for studying biochemical pathways, and a candidate for evaluating structure-activity relationships (SAR). This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)8-4-1-7(2-5-8)3-6-9(15)10(16)17/h1-2,4-5,9H,3,6,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOINSBLLXKDEJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214098-81-3
Record name 2-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and amino acids.

    Condensation Reaction: The aldehyde group of 4-(trifluoromethyl)benzaldehyde undergoes a condensation reaction with an amino acid derivative to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Hydrolysis: The final step involves hydrolysis to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl groups, using reagents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis
This compound serves as a crucial building block in the synthesis of peptide-based drugs. The presence of the amino acid backbone allows for its incorporation into peptide chains, facilitating the development of novel therapeutic agents. The trifluoromethyl group contributes to improved pharmacokinetic properties, which are essential for drug efficacy.

Dipeptidyl Peptidase Inhibitors
Research indicates that derivatives of 2-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid can act as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition is particularly relevant for diabetes treatment, as it can help regulate blood sugar levels by prolonging the activity of incretin hormones . A specific hydrate form of this compound has shown superior DPP-IV inhibitory activity, highlighting its potential as a therapeutic agent for type II diabetes .

Structure-Activity Relationship Studies
The biological activity of this compound can be assessed through computational predictions and experimental assays. These studies often involve analyzing structure-activity relationships (SAR) to identify modifications that enhance biological efficacy. Compounds with similar structures have exhibited significant antimicrobial and anticancer activities, suggesting that this compound may also possess similar properties.

Binding Affinity Studies
Interaction studies utilizing techniques such as surface plasmon resonance and isothermal titration calorimetry can quantitatively assess the binding affinity of this compound to various biological targets. Understanding these interactions is critical for predicting pharmacokinetic and pharmacodynamic profiles, which are essential for drug development.

Research Applications

Organic Synthesis
In addition to its medicinal applications, this compound is utilized in organic synthesis as a versatile small molecule. It can serve as an organic buffer in biochemical applications, aiding in various laboratory processes .

Analytical Chemistry
The compound's stability and unique properties make it suitable for use in analytical chemistry, particularly in chromatographic techniques where it can act as a standard or reference material .

Table 1: Summary of Applications and Findings

Application AreaKey FindingsReferences
Medicinal ChemistryUsed in peptide synthesis; enhances drug efficacy due to trifluoromethyl group
Dipeptidyl Peptidase InhibitionEffective against DPP-IV; potential treatment for type II diabetes
Biological ActivityExhibits antimicrobial and anticancer properties; SAR studies ongoing
Organic SynthesisFunctions as an organic buffer; aids various biochemical applications
Analytical ChemistryServes as a reference material in chromatographic techniques

Mechanism of Action

The mechanism of action of 2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(S)-2-Amino-4-((trifluoromethyl)thio)butanoic Acid (Trifluoromethionine)

  • Structure : Replaces the phenyl group with a trifluoromethylthio (-SCF₃) moiety.
  • Molecular Formula: C₅H₈F₃NO₂S.
  • Molecular Weight : 203.18 g/mol.
  • Lower molecular weight (203.18 vs.
  • Applications : Used as a methionine analog in biochemical studies due to its sulfur-containing side chain .

LSP4-2022: (2S)-2-Amino-4-(4-(carboxymethoxy)phenylmethyl(hydroxy)phosphoryl)butanoic Acid

  • Structure : Features a phosphoryl group and a carboxymethoxy-substituted phenyl ring.
  • Key Differences :
    • The phosphoryl and hydroxyl groups increase polarity, reducing lipophilicity compared to the trifluoromethylphenyl analog.
    • Enhanced hydrogen-bonding capacity may improve solubility in aqueous environments.
  • Research Relevance : Acts as a metabotropic glutamate receptor modulator, highlighting the role of phosphoryl groups in receptor interaction .

(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic Acid

  • Structure : Contains a hydroxyl group and a phenyl ring at position 4 but lacks the trifluoromethyl group.
  • Molecular Formula: C₁₀H₁₁NO₃.
  • Molecular Weight : 193.20 g/mol.
  • Absence of -CF₃ reduces metabolic stability but may improve biocompatibility.
  • Applications : Used in peptide synthesis and as a chiral building block in asymmetric catalysis .

N1-[4-(Trifluoromethyl)phenyl]-2-phenylbutanamide

  • Structure : An amide derivative with a trifluoromethylphenyl group and a phenyl side chain.
  • Molecular Formula: C₁₄H₁₆F₃NO.
  • Molecular Weight : 271.28 g/mol.
  • Key Differences :
    • The amide linkage replaces the carboxylic acid, altering ionization behavior and bioavailability.
    • Downregulated in latent tuberculosis infection (LTBI) compared to healthy controls (HC), suggesting a role as a metabolic biomarker .

2-Amino-4-{N'-[4-(hydroxymethyl)phenyl]hydrazinecarbonyl}butanoic Acid

  • Structure : Includes a hydrazinecarbonyl group and a hydroxymethylphenyl substituent.
  • Key Differences :
    • The hydrazine moiety introduces reactivity toward carbonyl-containing biomolecules, enabling probe applications.
    • Hydroxymethyl group enhances solubility but reduces membrane permeability compared to the trifluoromethyl analog .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance/Applications
2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid C₁₁H₁₁F₃NO₂ (est.) ~246.2 (est.) -CF₃, phenyl Drug design, enzyme targeting
(S)-2-Amino-4-((trifluoromethyl)thio)butanoic acid C₅H₈F₃NO₂S 203.18 -SCF₃ Methionine analog, biochemical studies
LSP4-2022 C₁₃H₁₇NO₈P 362.25 (est.) Phosphoryl, carboxymethoxy Metabotropic glutamate receptor modulator
(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid C₁₀H₁₁NO₃ 193.20 Hydroxyl, phenyl Peptide synthesis, asymmetric catalysis
N1-[4-(Trifluoromethyl)phenyl]-2-phenylbutanamide C₁₄H₁₆F₃NO 271.28 -CF₃, amide Biomarker in LTBI vs. HC

Research Findings and Implications

  • Trifluoromethyl vs. Thio Groups : The -CF₃ group in the target compound enhances metabolic stability compared to -SCF₃ in Trifluoromethionine, which may oxidize more readily .
  • Polarity and Solubility : LSP4-2022’s phosphoryl group improves aqueous solubility but limits blood-brain barrier penetration, unlike the more lipophilic trifluoromethylphenyl analog .
  • Biological Activity : The downregulation of N1-[4-(trifluoromethyl)phenyl]-2-phenylbutanamide in LTBI underscores the role of trifluoromethylated amides in host-pathogen interactions .

Biological Activity

2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid, also known as a trifluoromethyl-substituted amino acid, has garnered attention in pharmacological research due to its potential biological activities. This compound's unique structural features enable it to interact with various biological targets, leading to diverse therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12F3NO2\text{C}_{11}\text{H}_{12}\text{F}_3\text{N}\text{O}_2

This compound features a trifluoromethyl group, which significantly influences its biological properties, including increased lipophilicity and metabolic stability.

Antidiabetic Effects

Recent studies have indicated that derivatives of this compound exhibit significant antidiabetic properties. For instance, a modified derivative was synthesized and demonstrated hypoglycemic effects in diabetic mouse models. The effective doses ranged from 10 mg/kg to 40 mg/kg, showing improved efficacy compared to standard treatments like metformin .

Dosage (mg/kg) Effectiveness
10Moderate hypoglycemic effect
40Significant hypoglycemic effect (more effective than metformin)

The mechanism underlying the antidiabetic activity is believed to involve the modulation of insulin secretion pathways. The compound may enhance insulin sensitivity and promote glucose uptake in peripheral tissues, although the exact molecular interactions remain to be fully elucidated .

Neuroprotective Properties

There is emerging evidence suggesting that compounds similar to this compound may possess neuroprotective properties. Research utilizing in vitro models has indicated that such compounds can mitigate oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .

Case Studies and Research Findings

  • Antidiabetic Activity Study : A case study involving a new drug candidate synthesized from this compound showed promising results in lowering blood glucose levels in diabetic models. The study highlighted the potential of trifluoromethyl-substituted amino acids as a novel class of hypoglycemic agents .
  • Neurotoxicity Assessment : Another research initiative investigated the neurotoxic effects of various pesticides using compounds related to this compound as controls. The findings suggested that these compounds could serve as protective agents against neurotoxic damage in cellular models .

Comparative Analysis with Similar Compounds

A comparative analysis with other amino acids reveals that the trifluoromethyl substitution enhances both lipophilicity and receptor binding affinity. This modification can lead to improved bioavailability and therapeutic efficacy.

Compound Lipophilicity Biological Activity
This compoundHighAntidiabetic, Neuroprotective
3-Amino-4-(2,4,5-trifluorophenyl)butyric acidModerateAntidiabetic
GlycineLowLimited therapeutic applications

Q & A

Synthetic Methodology and Optimization

Q: What are the optimal synthetic routes for 2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid, and how can reaction conditions be tailored to improve yield? A: Synthesis of trifluoromethyl-substituted aromatic amino acids typically involves multi-step routes. For analogous compounds (e.g., 4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}butanoic acid), key steps include:

  • Step 1: Coupling of trifluoromethylphenyl intermediates with protected amino acid backbones using carbodiimides or thionyl chloride for carboxylate activation .
  • Step 2: Deprotection of amino groups under acidic/basic conditions (e.g., HCl/NaOH).
  • Optimization: Reaction temperatures (60–80°C) and solvent polarity (DMF or THF) significantly impact yield. Monitoring via TLC/HPLC ensures intermediate purity (>95%) .

Structural Characterization Techniques

Q: Which analytical methods are most reliable for confirming the structural integrity of this compound? A:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR identify proton environments (e.g., trifluoromethyl singlet at δ ~120 ppm in 19^{19}F NMR) and confirm regiochemistry .
  • IR Spectroscopy: Carboxylic acid O-H stretches (2500–3300 cm1^{-1}) and C=O vibrations (~1700 cm1^{-1}) validate functional groups .
  • HPLC-MS: Quantifies purity (>98%) and confirms molecular weight (e.g., [M+H]+^+ for C11_{11}H11_{11}F3_3NO2_2: calculated 246.08) .

Biological Interaction Mechanisms

Q: How does this compound interact with enzymatic targets, and what methodologies elucidate its mechanism? A:

  • Surface Plasmon Resonance (SPR): Measures binding kinetics (KD_D) to enzymes like aminotransferases, with trifluoromethyl enhancing hydrophobic interactions .
  • Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-enzyme binding .
  • Mutagenesis Studies: Substituting 4-(trifluoromethyl)phenyl with chlorophenyl reduces binding affinity by ~40%, highlighting the CF3_3 group’s role in target engagement .

Data Contradictions in Pharmacological Studies

Q: How can researchers resolve discrepancies in reported biological activities of trifluoromethyl-substituted amino acids? A: Contradictions often arise from:

  • Substituent Positioning: For example, 2-Amino-4-(trifluoromethyl)benzoic acid shows 30% higher receptor affinity than its 3-CF3_3 isomer due to steric and electronic effects .
  • Assay Variability: Standardize protocols (e.g., fixed pH in enzyme assays) to minimize variability. Cross-validate using orthogonal methods like fluorescence polarization .

Comparative Analysis with Structural Analogues

Q: What distinguishes this compound from similar compounds in modulating biological pathways? A:

Compound Key Feature Biological Impact
2-Amino-4-[4-CF3_3-phenyl]butanoic acidCF3_3 at para position on phenylEnhances metabolic stability and target selectivity
3-Amino-4-(2-chlorophenyl)butanoic acidChlorine at ortho positionReduced lipophilicity (logP ~1.2 vs. ~2.5 for CF3_3)
2-Amino-2-[4-F-3-CF3_3-phenyl]acetic acidFluorine and CF3_3 on adjacent positionsSynergistic effects on enzyme inhibition (IC50_{50} 15 µM vs. 28 µM)

Stability and Degradation Pathways

Q: What are the dominant degradation pathways for this compound under physiological conditions? A:

  • Hydrolytic Degradation: The carboxylic acid group undergoes pH-dependent hydrolysis (t1/2_{1/2} = 8 hours at pH 7.4). Stabilize with buffered formulations .
  • Oxidative Pathways: Trifluoromethyl groups resist oxidation, but the amino group may form Schiff bases with carbonyl-containing metabolites. LC-MS/MS identifies N-acetylated derivatives as major degradation products .

Computational Modeling for Target Prediction

Q: Which computational tools predict the biological targets of this compound? A:

  • Molecular Docking (AutoDock Vina): Predicts binding to aminopeptidases (docking score ≤ -9.0 kcal/mol) due to hydrophobic CF3_3-binding pockets .
  • QSAR Models: Correlate Hammett σ values of substituents (CF3_3 σ = 0.88) with inhibitory activity (R2^2 = 0.92) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.